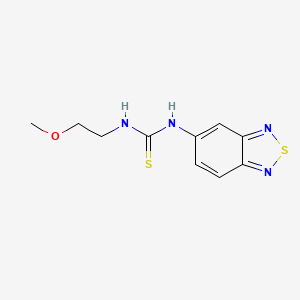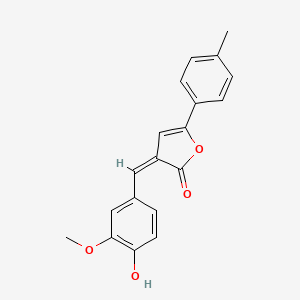
3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone, also known as HMF, is a naturally occurring compound found in honey, fruits, and vegetables. HMF has been the subject of extensive scientific research due to its potential health benefits and various applications in the food and pharmaceutical industries.
作用机制
The mechanism of action of 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone is not fully understood. However, studies have shown that 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone can interact with various cellular pathways and signaling molecules, such as nuclear factor-kappaB (NF-κB), mitogen-activated protein kinases (MAPKs), and reactive oxygen species (ROS). 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to inhibit the activation of NF-κB and MAPKs, which are involved in the regulation of inflammation and cell growth. 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone also has been shown to scavenge ROS, which are involved in oxidative stress and cellular damage.
Biochemical and Physiological Effects
3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone can inhibit the growth of cancer cells, reduce the production of inflammatory cytokines, and protect against oxidative stress. In vivo studies have shown that 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone can reduce the levels of blood glucose, improve insulin sensitivity, and reduce inflammation in animal models of diabetes and obesity.
实验室实验的优点和局限性
3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has several advantages for lab experiments. 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone is a naturally occurring compound that can be easily synthesized from various carbohydrates. 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone is also stable under acidic and neutral conditions, which makes it suitable for use in food and pharmaceutical applications. However, 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has some limitations for lab experiments. 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone is sensitive to heat and light, which can lead to degradation and loss of activity. 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone is also insoluble in water, which can limit its bioavailability and solubility in biological systems.
未来方向
There are several future directions for the research on 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone. One direction is to investigate the potential health benefits of 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone in human clinical trials. Another direction is to explore the use of 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone as a natural preservative in food and beverage products. Additionally, further studies are needed to elucidate the mechanism of action of 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone and its interaction with cellular pathways and signaling molecules. Finally, the development of new synthesis methods for 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone that are more efficient and environmentally friendly is also an area of future research.
Conclusion
In conclusion, 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone, or 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone, is a naturally occurring compound with various potential health benefits and applications in the food and pharmaceutical industries. 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone can be synthesized from various carbohydrates through a dehydration reaction. 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to interact with various cellular pathways and signaling molecules and has various biochemical and physiological effects in vitro and in vivo. 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has several advantages for lab experiments but also has some limitations. Finally, there are several future directions for the research on 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone, including human clinical trials, natural preservative applications, mechanism of action studies, and new synthesis methods.
合成方法
3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone can be synthesized from various carbohydrates, such as fructose, glucose, and sucrose, through a dehydration reaction. The most common method for synthesizing 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone is the acid-catalyzed dehydration of fructose. This method involves heating fructose in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, at high temperatures. The yield of 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone can be improved by optimizing the reaction conditions, such as temperature, time, and catalyst concentration.
科学研究应用
3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been studied extensively for its potential health benefits and various applications in the food and pharmaceutical industries. In the food industry, 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone is used as a flavoring agent and a colorant. 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has also been shown to have antioxidant and antimicrobial properties, which makes it a potential natural preservative. In the pharmaceutical industry, 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been studied for its potential anti-inflammatory, anti-cancer, and anti-diabetic effects.
属性
IUPAC Name |
(3Z)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-12-3-6-14(7-4-12)17-11-15(19(21)23-17)9-13-5-8-16(20)18(10-13)22-2/h3-11,20H,1-2H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEVMQKNZSOHBD-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=CC(=C(C=C3)O)OC)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=C/C3=CC(=C(C=C3)O)OC)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(5-bromo-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4977292.png)

![1-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B4977297.png)
![2,4-dichloro-6-[(7-quinolinylimino)methyl]phenol](/img/structure/B4977307.png)

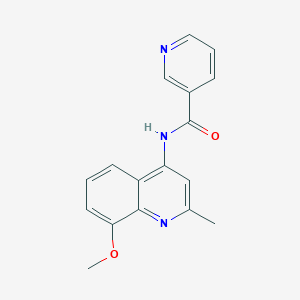
![1-(2-fluoro-4-methoxybenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4977344.png)
![1-(cyclopropylcarbonyl)-4-(4-methoxy-2-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}phenoxy)piperidine](/img/structure/B4977351.png)
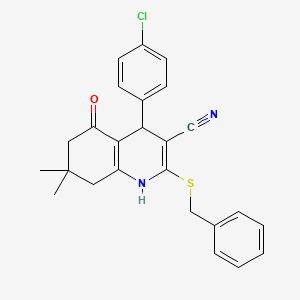
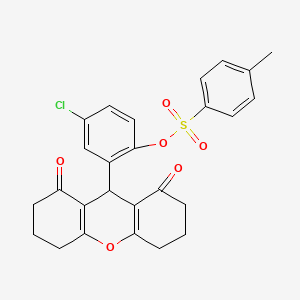
![2-[benzyl(methylsulfonyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide](/img/structure/B4977376.png)
![N-[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B4977390.png)
![N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B4977395.png)
